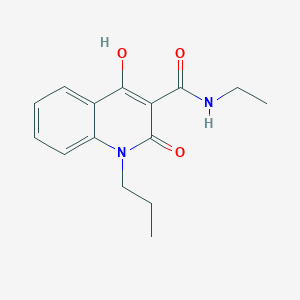![molecular formula C17H11F3N2O3 B5913566 4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913566.png)
4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide, also known as TFQ or TFB-TQ, is a synthetic compound with potential pharmacological applications. It belongs to the quinolinecarboxamide family of compounds and has been studied for its potential use in treating various diseases.
Wirkmechanismus
The mechanism of action of 4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it is thought to work by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide may also inhibit the activity of other enzymes involved in DNA repair and cell cycle regulation.
Biochemical and Physiological Effects:
4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, 4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide is that it is a synthetic compound, which means that it can be easily synthesized in large quantities for laboratory experiments. However, one limitation of 4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide. One area of research could be to further investigate its potential as an anticancer agent. This could involve studying its effects in animal models of cancer and conducting clinical trials in humans. Another area of research could be to investigate its potential as a neuroprotective agent in other neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies could be conducted to better understand its mechanism of action and to identify other potential therapeutic targets.
Synthesemethoden
The synthesis of 4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 2-(trifluoromethyl)aniline with 2-oxo-1,2-dihydroquinoline-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential use as an anticancer agent. In vitro studies have shown that 4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c18-17(19,20)10-6-2-4-8-12(10)22-16(25)13-14(23)9-5-1-3-7-11(9)21-15(13)24/h1-8H,(H,22,25)(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWVXZKBPUZQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC=CC=C3C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


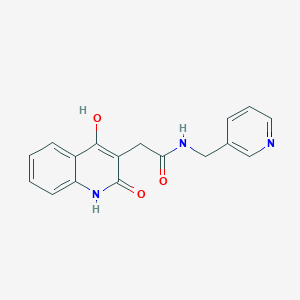


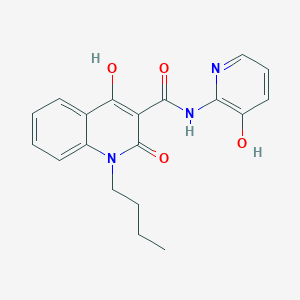

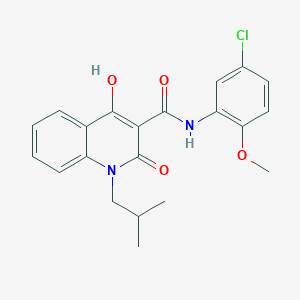
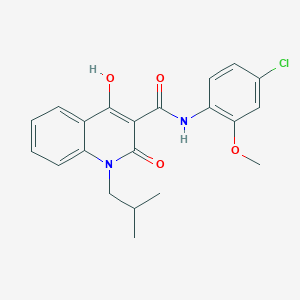

![3,3'-{[4-methoxy-3-(4-morpholinylmethyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913545.png)

